(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone is a chemical compound that features a fluorophenyl group attached to an azepane ring, which is further connected to a pyrazine moiety through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,6-diaminohexane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Pyrazine Moiety: The pyrazine moiety can be attached through a condensation reaction with pyrazine-2-carboxylic acid or its derivatives.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through an acylation reaction using appropriate reagents such as acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the methanone linkage, converting it to a methanol derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of methanol derivatives.
Substitution: Introduction of various substituents on the fluorophenyl group.
Scientific Research Applications
(3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with polar residues. The pyrazine moiety can participate in coordination with metal ions or other cofactors, influencing the activity of enzymes or receptors.
Comparison with Similar Compounds
- (3-(4-Chlorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone
- (3-(4-Bromophenyl)azepan-1-yl)(pyrazin-2-yl)methanone
- (3-(4-Methylphenyl)azepan-1-yl)(pyrazin-2-yl)methanone
Comparison:
- Uniqueness: The presence of the fluorine atom in (3-(4-Fluorophenyl)azepan-1-yl)(pyrazin-2-yl)methanone imparts unique electronic properties, enhancing its potential interactions with biological targets compared to its chloro, bromo, and methyl analogs.
- Reactivity: The fluorophenyl group is less reactive towards nucleophilic substitution compared to the chlorophenyl and bromophenyl groups, making it more stable under certain conditions.
- Biological Activity: The fluorine atom can influence the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-6-4-13(5-7-15)14-3-1-2-10-21(12-14)17(22)16-11-19-8-9-20-16/h4-9,11,14H,1-3,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRXQOJOGSYMFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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